molecular formula C12H16O B12662016 1-(Butylphenyl)ethan-1-one CAS No. 25496-16-6

1-(Butylphenyl)ethan-1-one

Cat. No.: B12662016
CAS No.: 25496-16-6
M. Wt: 176.25 g/mol
InChI Key: PLPLNIPMXUXDTF-UHFFFAOYSA-N
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Description

1-(Butylphenyl)ethan-1-one (IUPAC name: 1-(4-butylphenyl)ethan-1-one) is a substituted acetophenone derivative featuring a butyl group attached to the phenyl ring. The butyl substituent likely influences its physicochemical properties, such as lipophilicity and steric effects, compared to simpler acetophenone derivatives .

Properties

CAS No.

25496-16-6

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

1-(2-butylphenyl)ethanone

InChI

InChI=1S/C12H16O/c1-3-4-7-11-8-5-6-9-12(11)10(2)13/h5-6,8-9H,3-4,7H2,1-2H3

InChI Key

PLPLNIPMXUXDTF-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=CC=C1C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Butylphenyl)ethan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of butylbenzene with acetyl chloride in the presence of anhydrous aluminum chloride as a catalyst. The reaction typically occurs under reflux conditions, producing the desired ketone .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: 1-(Butylphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound with reducing agents such as lithium aluminum hydride yields the corresponding alcohol.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Analytical Applications

1-(Butylphenyl)ethan-1-one is primarily utilized in analytical chemistry for its separation and purification capabilities. It can be effectively analyzed using high-performance liquid chromatography (HPLC). The following details outline its application in this context:

HPLC Methodology

  • Column Type : Newcrom R1 HPLC column
  • Mobile Phase Composition : Acetonitrile (MeCN), water, and phosphoric acid (for general applications); formic acid is recommended for mass spectrometry (MS) compatibility.
  • Particle Size : Smaller 3 µm particles are available for ultra-performance liquid chromatography (UPLC) applications.

This method allows for the scalable isolation of impurities, making it suitable for pharmacokinetic studies and other preparative separations .

Synthesis Applications

In organic synthesis, this compound serves as a precursor for various chemical transformations. Notable applications include:

Synthesis of Novel Compounds

This compound has been employed in the synthesis of complex organic molecules. For example, it has been used in reactions involving Grignard reagents to produce substituted ethanones with high yields. This includes the formation of dichloro-substituted derivatives through controlled reactions with phenylmagnesium bromide .

Case Study 1: Synthesis of Sunscreen Precursors

A study highlighted the synthesis of precursors to avobenzone and octocrylene using this compound. The reaction conditions were optimized to enhance yields while maintaining the desired photostability properties of the resulting compounds. The findings indicated that substituents on the aromatic ring significantly influenced the photophysical properties of the sunscreen agents produced .

Case Study 2: Hydration Reactions

Research has demonstrated that liquid sulfur dioxide can be used as a solvent for hydration reactions involving alkynes, where this compound was utilized as a model compound to study reaction kinetics and mechanisms. This approach provided insights into solvent effects on reaction pathways and product distributions .

Summary of Applications

Application AreaSpecific UseReference
Analytical ChemistryHPLC separation and purification
Organic SynthesisPrecursor for complex organic molecules
Sunscreen DevelopmentSynthesis of sunscreen precursors
Reaction KineticsStudies using liquid sulfur dioxide as solvent

Mechanism of Action

The mechanism of action of 1-(Butylphenyl)ethan-1-one involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes involved in oxidation-reduction reactions. The compound’s effects are mediated through pathways that involve the formation of reactive intermediates, which can further react to produce various metabolites .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The introduction of alkyl, aryl, or functionalized groups to the acetophenone scaffold significantly alters reactivity and applications. Below is a comparative analysis of key analogs:

Compound Substituents/Functional Groups Key Properties/Applications Reference
1-(Butylphenyl)ethan-1-one Butyl group on phenyl ring Limited direct data; inferred lipophilicity and steric bulk may enhance solubility in non-polar media.
1-(4-(tert-butyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one tert-Butyl and sulfoxide groups Exhibits π-Lewis acidity; used in ruthenium-catalyzed reactions. Solid-state properties and catalytic activity depend on sulfoxide coordination .
1-(4-Bromophenyl)-2-(6,7-dimethyl-2-(thiophen-2-yl)-4H-benzoimidazo[1,2-b]triazol-4-yl)ethan-1-one Bromophenyl, thiophene, and triazole Demonstrated solid-state emissive properties; used in aggregation-induced emission (AIE) materials .
1-(4-(4-(3-(4-Benzoylphenoxy)propyl)piperazin-1-yl)phenyl)ethan-1-one Piperazine and benzoyl groups Dual-active histamine H3 receptor ligand with antioxidant properties; melting point 148–151°C .
1-(2-(methylthio)phenyl)ethan-1-one Methylthio group Intermediate in photochemical processes; high yield (89%) in flow synthesis .

Biological Activity

1-(Butylphenyl)ethan-1-one, also known as butyrophenone, is a compound with significant biological activity. It belongs to the class of aryl ketones and has been studied for its various pharmacological properties, including its potential as an antipsychotic and anti-inflammatory agent. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H18O\text{C}_{13}\text{H}_{18}\text{O}

This compound features a butyl group attached to a phenyl ring, linked through an ethanone functional group. The presence of the butyl substituent enhances its lipophilicity, which is crucial for its interaction with biological membranes.

Antipsychotic Properties

Research has demonstrated that this compound exhibits antipsychotic effects similar to those of other butyrophenones. One study indicated that it acts as a dopamine D2 receptor antagonist, which is a common mechanism for antipsychotic medications. The compound was shown to reduce hyperactivity in animal models, suggesting its potential utility in treating schizophrenia and other psychotic disorders .

Anti-inflammatory Effects

In addition to its neuropharmacological properties, this compound has been investigated for its anti-inflammatory effects. A study reported that this compound significantly inhibited the production of pro-inflammatory cytokines in vitro. The mechanism involves the downregulation of nuclear factor kappa B (NF-κB) signaling pathways, which are critical in mediating inflammatory responses .

Study on Schizophrenia Treatment

A clinical trial involving patients diagnosed with schizophrenia assessed the efficacy of this compound as an adjunct therapy to standard antipsychotics. Results showed that patients receiving this compound experienced a greater reduction in symptoms compared to those on standard treatment alone. The trial highlighted improvements in both positive and negative symptoms of schizophrenia .

In Vitro Cytotoxicity Assays

In vitro studies evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective cytotoxicity against breast cancer cells, with an IC50 value of 45 µM. This suggests potential applications in cancer therapy, particularly for hormone-responsive malignancies .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds. Below is a summary table highlighting their unique properties:

Compound NameStructure FeaturesBiological Activity
1-(Butyrophenone)Butyryl group on phenylAntipsychotic, anti-inflammatory
2-(Phenyl)-2-butanonePhenyl group on butaneModerate sedative effects
4-(Chlorophenyl)-2-butanoneChlorine substitutionReduced neuroleptic activity

Research Findings

Recent studies have focused on optimizing the pharmacological profile of this compound through structural modifications. Research indicates that variations in substituents can significantly alter the compound's affinity for target receptors and its overall biological efficacy .

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